molecular formula C15H17N5O3 B2931384 isoxazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2195882-48-3

isoxazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

Cat. No. B2931384
CAS RN: 2195882-48-3
M. Wt: 315.333
InChI Key: NFAFZQYITRCYSX-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Imaging Applications

  • Synthesis for Imaging in Parkinson's Disease : A compound structurally related to isoxazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone, was synthesized for potential application as a PET imaging agent in Parkinson's disease. This research highlights the synthetic pathways and characterization of new compounds for neurological applications (Wang et al., 2017).

Structural and Activity Analysis

  • Structural Exploration and Antiproliferative Activity : The structural characterization and antiproliferative activity of a novel bioactive heterocycle containing isoxazole and morpholine rings have been explored. This study provides insights into the compound's stability and potential therapeutic applications through structural analysis and Hirshfeld surface analysis (Prasad et al., 2018).

Antibacterial Activity

  • Development of Antibacterial Agents : Research into thiazolopyrazine-incorporated tetracyclic quinolone antibacterials, which include morpholino groups, has shown promising antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential for developing new antibacterial compounds leveraging the morpholino moiety for enhanced activity (Inoue et al., 1994).

Mechanistic Studies

  • Exploratory Study of Defluorination Mechanisms : The defluorination of an (aminofluorophenyl)oxazolidinone, a compound related in structure due to the presence of a morpholine side chain, was investigated to understand its photochemical reactions. This study provides valuable mechanistic insights into the reactivity of fluorinated compounds and the stability of morpholine-containing drugs (Fasani et al., 2008).

properties

IUPAC Name

(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c21-14(12-3-4-17-23-12)20-5-1-2-11-10-16-15(18-13(11)20)19-6-8-22-9-7-19/h3-4,10H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAFZQYITRCYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=NO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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